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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the synergistic potential of the antibiotic A-
39183A when used in combination with other antimicrobial agents. Due to a lack of published

synergy studies specifically involving A-39183A, this document outlines the standard

experimental protocols and data interpretation methods that can be employed to generate this

critical information.

A-39183A is a rare 9,9'-bianthryl antibiotic, related to setomimycin, that was first isolated from

a strain of Streptomyces. It exhibits broad-spectrum activity against a range of susceptible and

resistant bacteria, including many anaerobic species. The proposed mechanism of action for A-
39183A is that of an ionophore, which facilitates the transport of magnesium, calcium, and

ferric ions across membranes. This disruption of ion homeostasis is key to its antimicrobial

effect.

The investigation of antibiotic synergy is crucial in the fight against multidrug-resistant

organisms. A synergistic interaction, where the combined effect of two antibiotics is greater

than the sum of their individual effects, can lead to more effective therapies, reduced dosages,

and a lower likelihood of resistance development.[1]

Experimental Methodologies for Synergy Testing
Two primary in vitro methods are widely accepted for quantifying antibiotic synergy: the

checkerboard assay and the time-kill curve assay.[2][3]
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Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional

Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[4]

[5]

Experimental Protocol:

Preparation of Antibiotics: Stock solutions of A-39183A and the second antibiotic are

prepared at a concentration at least 10 times the highest concentration to be tested.

Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of A-39183A are

made along the x-axis (e.g., columns 1-10) in a suitable broth medium like Cation-Adjusted

Mueller-Hinton Broth (CAMHB).

Simultaneously, serial twofold dilutions of the second antibiotic are made along the y-axis

(e.g., rows A-G).

This creates a "checkerboard" of wells containing various concentrations of both antibiotics.

Control wells are included: A-39183A alone (e.g., row H), the second antibiotic alone (e.g.,

column 11), and a growth control well with only inoculum and broth (e.g., well H12).

Inoculation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and

diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of an antibiotic that completely inhibits visible bacterial growth. The MIC of

each antibiotic alone is determined from the control wells. The MIC of the combination is

determined from the checkerboard wells.

Data Presentation and Interpretation:

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

FIC of A-39183A (FIC A): (MIC of A-39183A in combination) / (MIC of A-39183A alone)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-4939-9089-4_1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Checkerboard_Assay_for_Determining_Pristinamycin_Synergy_with_Other_Antibiotics.pdf
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/product/b020953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FIC of Antibiotic B (FIC B): (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

FIC Index (FICI): FIC A + FIC B

The results are interpreted as follows:

FIC Index (FICI) Interpretation

≤ 0.5 Synergy

> 0.5 to ≤ 1.0 Additive

> 1.0 to < 4.0 Indifference

≥ 4.0 Antagonism

Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
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Figure 1: Workflow for the Checkerboard Assay.

Time-Kill Curve Assay
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The time-kill curve assay provides information on the rate of bacterial killing over time and can

confirm synergistic or bactericidal activity.

Experimental Protocol:

Inoculum Preparation: A bacterial culture in the logarithmic phase of growth is diluted to a

starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing broth.

Antibiotic Addition: The antibiotics are added to the flasks at specific concentrations, often

based on their MICs (e.g., 0.25x MIC, 0.5x MIC, 1x MIC). The following conditions are

typically tested:

Growth Control (no antibiotic)

A-39183A alone

Antibiotic B alone

Combination of A-39183A and Antibiotic B

Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are

removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar plates. After

incubation, the number of colonies is counted to determine the CFU/mL at each time point.

Data Presentation and Interpretation:

The data is presented by plotting the log10 CFU/mL against time.

Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most

active single agent at a specific time point (e.g., 24 hours).

Bactericidal Activity: Defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial

inoculum.

Antagonism: Defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to

the most active single agent.
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Time (hours)
Growth
Control (log10
CFU/mL)

A-39183A
(log10
CFU/mL)

Antibiotic B
(log10
CFU/mL)

A-39183A +
Antibiotic B
(log10
CFU/mL)

0 5.7 5.7 5.7 5.7

2 6.1 5.5 5.8 4.9

4 6.8 5.3 6.0 4.1

6 7.5 5.1 6.2 3.5

8 8.2 5.0 6.3 2.8

12 8.9 4.9 6.4 <2.0

24 9.2 4.8 6.5 <2.0

Table 2: Example of a Data Table for a Time-Kill Curve Assay.
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Figure 2: Workflow for the Time-Kill Curve Assay.
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By employing these standardized methodologies, researchers can generate robust and

comparable data to elucidate the potential synergistic interactions between A-39183A and

other classes of antibiotics, providing a foundation for the development of novel combination

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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